Chartarin

Total synthesis Medicinal chemistry Scaffold derivatization

Chartarin is the pentacyclic bis-lactone aglycone defining the chartreusin antibiotic family. Unlike glycosylated congeners (chartreusin, elsamicins A/B) requiring 21–27 synthetic steps, chartarin is accessible in just 4 steps—enabling systematic 10-O-glycoside library construction. Procure as the definitive aglycone reference standard for DNA intercalation thermodynamics (ITC/DSC/SPR), topoisomerase II poisoning assays, and biosynthetic pathway analysis (ChaP monooxygenase). Essential negative control for deconvoluting chromophore vs. sugar contributions to sequence-specific DNA cleavage and cytotoxicity (up to ~193-fold potency differences across cell lines).

Molecular Formula C19H10O6
Molecular Weight 334.3 g/mol
CAS No. 34170-23-5
Cat. No. B12298714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChartarin
CAS34170-23-5
Molecular FormulaC19H10O6
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESCC1=CC=C2C3=C4C(=C(C5=CC=CC(=O)C5=C4OC(=C13)O)O)C(=O)O2
InChIInChI=1S/C19H10O6/c1-7-5-6-10-13-11(7)18(22)25-17-12-8(3-2-4-9(12)20)16(21)15(14(13)17)19(23)24-10/h2-6,21-22H,1H3
InChIKeyDMUDOHBALWPMIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chartarin (CAS 34170-23-5): The Pentacyclic Bis-lactone Aglycone Scaffold of Chartreusin-Class Antitumor Antibiotics


Chartarin (CAS 34170-23-5, C₁₉H₁₀O₆, MW 334.28) is the unusual pentacyclic bis-lactone aglycone that defines the chartreusin family of aromatic polyketide glycoside antibiotics [1]. First characterized as the hydrolysis product of chartreusin, chartarin features a benzonaphthopyranone core with a planar aromatic architecture that enables DNA intercalation [2]. Unlike its glycosylated congeners chartreusin, elsamicin A, and elsamicin B—which share the identical chartarin chromophore but differ in their appended sugar moieties—chartarin represents the minimal pharmacophoric unit of this clinically investigated class, with elsamicin A and the semisynthetic prodrug IST-622 having reached phase II clinical trials [3]. The chartarin scaffold is biosynthetically derived from an unprecedented oxidative rearrangement of an anthracycline-type polyketide precursor, a pathway distinct from that of doxorubicin-type anthracyclines [1].

Why Chartarin Cannot Be Interchanged with Chartreusin, Elsamicin A, or Chrymutasin Aglycones Without Functional Consequence


Although chartreusin, elsamicin A, elsamicin B, and chrymutasins all contain the chartarin aglycone or a closely related variant, their biological performance is dominated by the appended sugar moieties. Elsamicin A is 10–30 times more potent than chartreusin in murine tumor models by minimum effective dose despite their shared chartarin core [1], while the 2024 collective total synthesis study revealed that chartreusin, elsamicin A, and elsamicin B exhibit divergent IC₅₀ profiles across four human cancer cell lines—with chartreusin showing a >270-fold drop in potency against T47D breast cancer cells (IC₅₀ = 911 µM) compared with elsamicin A (IC₅₀ = 4.72 µM) [2]. Even more dramatically, D329C (a chartarin-containing derivative with altered glycosylation) was essentially inactive across all tested lines [2]. These data demonstrate that the chartarin chromophore is necessary but not sufficient for biological activity; sugar identity and positioning dictate potency, cell-line selectivity, DNA-binding thermodynamics, and in vivo pharmacokinetics. Substituting chartarin for a glycosylated congener—or vice versa—will fundamentally alter experimental outcomes.

Quantitative Differentiation Evidence for Chartarin (CAS 34170-23-5) Against Closest Structural and Functional Analogs


Chartarin Total Synthesis Achieved via 4-Step Naphthalene Route vs. 27-Step Requirement for Chartreusin Glycoside

Chartarin is accessible through a convergent 4-step synthesis of orthogonally functionalized naphthalene building blocks from commercially available indanones, enabling rapid scaffold construction for SAR programs [1]. In contrast, the first total synthesis of the glycosylated congener chartreusin required a 27-step longest linear sequence (LLS), with elsamicins A and B requiring 21-step LLSs [2]. This ~23-step differential in synthetic burden makes chartarin the only member of this class that can be practically deployed as a starting point for medium-throughput analog generation.

Total synthesis Medicinal chemistry Scaffold derivatization Synthetic accessibility

DNA Binding Affinity: Elsamicin A (Chartarin Core + Amino Sugar) Displays 7.8-Fold Higher Affinity Than Chartreusin

Comparative thermodynamic characterization by Barceló and Portugal (2004) revealed that elsamicin A binds DNA with Kobs = 2.8(±0.2) × 10⁶ M⁻¹ and ΔG° = –8.6 kcal/mol at 20°C in 18 mM Na⁺ [1]. Chartreusin, which shares the identical chartarin chromophore but bears a neutral disaccharide lacking an amino group, binds with substantially lower affinity: Kobs = 3.6 × 10⁵ M⁻¹ and ΔGobs = –7.4 kcal/mol under identical conditions [2]. The ΔΔG of 1.2 kcal/mol corresponds to an approximately 7.8-fold difference in binding constant, attributable to the amino sugar of elsamicin A facilitating additional interactions including minor groove contacts and counterion release [1]. Notably, chartreusin binding is largely salt-independent (uncharged), while elsamicin A binding shows strong salt dependence (SK = –0.82), indicating a fundamentally different binding mode driven by electrostatic contributions [1].

DNA intercalation Thermodynamics Binding affinity Isothermal titration calorimetry

DNA Cleavage Selectivity: Chartarin Alone Lacks Guanine-Specific Recognition Conferred by the Elsamicin A Amino Sugar

Uesugi and Sugiura (1991) directly compared DNA cleavage patterns of chartarin (the aglycone), chartreusin, and elsamicin A [1]. Elsamicin A—equipped with an amino sugar—exhibited guanine-specific recognition and selective DNA cleavage, with preferential cutting occurring at bases adjacent to the 3′-side of guanine residues, particularly at 5′-GG dinucleotide sites [1]. In contrast, chartarin alone produced non-selective DNA cleavage, demonstrating that the chartarin chromophore provides the DNA intercalation function but cannot confer sequence selectivity without the amino sugar moiety [1]. Acetylation of the amino group on elsamicin A abolished this selectivity, functioning as a molecular switch [1]. Chartreusin (neutral sugar) showed intermediate selectivity [1].

DNA strand scission Sequence selectivity Guanine-specific cleavage Chemical biology

Topoisomerase II Inhibition: Chartarin-Containing Elsamicin A Is the Most Potent Topo II Inhibitor Discovered (IC₅₀ = 0.4 µM vs. VM-26 IC₅₀ = 15 µM)

Lorico and Long (1993) systematically compared six coumarin-related antitumor agents—including elsamicin A (EM) and chartreusin (CT), both containing the chartarin aglycone—as inhibitors of human topoisomerase II catalytic activity using the P4 unknotting assay [1]. Elsamicin A was identified as the most potent topo II inhibitor yet discovered, with an IC₅₀ of 0.4 µmol/L [1]. Chartreusin also inhibited topo II but with reduced potency relative to elsamicin A [1]. For context, the clinical topo II inhibitor teniposide (VM-26) exhibited an IC₅₀ of 15 µmol/L—approximately 37.5-fold less potent than elsamicin A [1]. Doxorubicin was also less potent in the same assay [1]. All compounds were shown to bind or intercalate into DNA and induce DNA breakage in A549 human lung adenocarcinoma cells to varying extents [1].

Topoisomerase II Enzyme inhibition DNA damage P4 unknotting assay

Cytotoxicity Divergence: Chartreusin Loses >270-Fold Potency Against T47D Breast Cancer Cells Compared with Elsamicin A Despite Shared Chartarin Core

The 2024 collective total synthesis study by Hong-Zhou et al. provided the first systematic head-to-head cytotoxicity comparison of chartreusin (1), D329C (2), elsamicin A (3), and elsamicin B (4) across four human cancer cell lines using the CCK-8 assay [1]. Chartreusin displayed highly variable potency: IC₅₀ = 3.35 µM against BxPC3 pancreatic cancer cells versus IC₅₀ = 911.20 µM against T47D breast cancer cells—a >270-fold intra-compound selectivity window [1]. Elsamicin A showed consistently potent activity across all four lines (IC₅₀ range: 1.00–6.99 µM), while elsamicin B was potent against HCT116, BxPC3, and T47D but showed reduced activity against ES-2 (IC₅₀ = 30.99 µM) [1]. D329C, a chartarin-containing derivative with altered glycosylation, was essentially inactive across all lines, underscoring that the chartarin core alone is insufficient for cytotoxicity [1].

Cytotoxicity Cancer cell lines Structure-activity relationship Sugar-dependent selectivity

Evidence-Backed Procurement Scenarios for Chartarin (CAS 34170-23-5)


Medicinal Chemistry: Chartarin as the Preferred Starting Scaffold for Chartreusin-Class Glycoside SAR Libraries

Given that chartarin is synthetically accessible in far fewer steps than any glycosylated congener (4-step naphthalene route vs. 21–27-step glycoside syntheses) [1], and that sugar identity profoundly alters cytotoxicity potency and tumor-type selectivity by up to ~193-fold at individual cell lines [2], chartarin is the only practical aglycone starting point for generating diverse 10-O-monosaccharide and disaccharide glycoside libraries. The 2024 Hong-Zhou study validated chartarin 10-O-monosaccharide glycosides as the key intermediates for accessing the entire chartreusin derivative family [2]. Procurement of chartarin enables SAR programs to systematically vary sugar identity, stereochemistry, and functionalization—an approach that is synthetically prohibitive if attempted from intact glycosylated natural products.

Chemical Biology: Chartarin as a Control Probe to Dissect Sugar-Dependent DNA Recognition Mechanisms

Uesugi and Sugiura demonstrated that chartarin alone produces non-selective DNA cleavage, whereas elsamicin A (chartarin + amino sugar) exhibits guanine-specific recognition and cutting at 5′-GG sites [3]. This functional dichotomy makes chartarin the essential negative control for chemical biology experiments aimed at deconvoluting the contributions of the chromophore versus the sugar moieties to DNA sequence recognition, topoisomerase II poisoning, and free-radical-mediated strand scission [3][4]. Researchers investigating the mechanism by which the amino sugar of elsamicin A functions as a molecular switch for DNA cleavage activity require chartarin as the minimal pharmacophoric reference compound [3].

Biophysical Chemistry: Chartarin for Isolated Chromophore–DNA Interaction Studies Without Sugar Confounders

Thermodynamic studies have established that the chartarin chromophore's hydrophobic transfer from solution to the DNA intercalation site is the main contributor to the free energy of chartreusin–DNA binding, while sugar-derived minor groove interactions and counterion release (SK = –0.82 for elsamicin A vs. SK ≈ 0 for chartreusin) modulate binding strength by ~7.8-fold and dictate salt dependence [4][5]. Chartarin procurement enables biophysical characterization of the isolated intercalation event—free of sugar-derived enthalpic and entropic contributions—using ITC, DSC, UV melting, and surface plasmon resonance. These data are critical for computational modeling of the chartarin–DNA interface and for rational design of next-generation non-sugar chartarin derivatives with predictable binding thermodynamics.

Natural Product Reference Standard and Biosynthetic Intermediate Studies

Chartarin is the definitive aglycone reference standard for the chartreusin family. The biosynthesis of chartarin from an anthracycline-type polyketide precursor via an oxidative rearrangement catalyzed by the ChaP flavin-dependent monooxygenase is mechanistically unprecedented among type II PKS pathways [6]. Chartarin is additionally the aglycone of the BBM-2478 antibiotic complex (BBM-2478A and BBM-2478B) [7]. For laboratories engaged in chartreusin biosynthetic engineering, heterologous expression, or mutant strain analysis, authentic chartarin is required as an analytical standard for HPLC, LC-MS, and NMR-based structure confirmation of pathway intermediates and shunt metabolites [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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